
Tris(2-(4-(1-benzylpyridinio))ethyl)phosphinoxide trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCPP is a highly fluorescent dye that has been extensively used in biomedical research, including imaging, sensing, and detection. TCPP is a water-soluble compound that exhibits high photostability and low cytotoxicity, making it an ideal candidate for biological applications. TCPP is a member of the phosphonium family, which is known for its excellent photophysical properties.
作用機序
The fluorescence of TCPP is attributed to the presence of a phosphonium group, which allows for efficient energy transfer between the dye and its surroundings. TCPP has a large Stokes shift, which means that the emission wavelength is shifted from the excitation wavelength, making it easier to detect. TCPP has a high quantum yield, which means that it emits a large amount of fluorescence per absorbed photon.
Biochemical and Physiological Effects:
TCPP has been shown to have low cytotoxicity and does not affect cell viability or proliferation. TCPP has been used to label and track cells in vitro and in vivo without affecting their biological functions. TCPP has also been used to study the uptake and distribution of drugs in cells and tissues.
実験室実験の利点と制限
One of the main advantages of TCPP is its high photostability, which allows for long-term imaging and monitoring of biological processes. TCPP is also water-soluble and can be easily conjugated to biomolecules such as proteins and antibodies. However, TCPP has a relatively low fluorescence quantum yield compared to other dyes, which may limit its sensitivity in some applications.
将来の方向性
TCPP has great potential for future applications in biomedical research. One possible direction is the development of TCPP-based biosensors for the detection of disease biomarkers and environmental pollutants. Another direction is the use of TCPP for targeted drug delivery and imaging of specific tissues or cells. Further research is needed to explore the full potential of TCPP in biomedical applications.
In conclusion, TCPP is a highly fluorescent dye that has been widely used in scientific research applications. TCPP has excellent photophysical properties, low cytotoxicity, and high photostability, making it an ideal candidate for biological applications. TCPP has been used in fluorescence imaging, sensing, and detection, and has great potential for future applications in biomedical research.
合成法
The synthesis of TCPP involves the reaction of 1-benzylpyridinium chloride with triethylphosphite in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with hydrogen chloride to obtain TCPP trichloride. The synthesis of TCPP is relatively straightforward and can be carried out in a few steps.
科学的研究の応用
TCPP has been widely used in scientific research applications, including fluorescence imaging, sensing, and detection. TCPP has been used to detect the presence of various analytes such as metal ions, amino acids, and proteins. TCPP has also been used in biomedical imaging to visualize cellular structures and monitor biological processes.
特性
CAS番号 |
182048-56-2 |
|---|---|
製品名 |
Tris(2-(4-(1-benzylpyridinio))ethyl)phosphinoxide trichloride |
分子式 |
C42H45Cl3N3P |
分子量 |
729.2 g/mol |
IUPAC名 |
tris[2-(1-benzylpyridin-1-ium-4-yl)ethyl]phosphane;trichloride |
InChI |
InChI=1S/C42H45N3P.3ClH/c1-4-10-40(11-5-1)34-43-25-16-37(17-26-43)22-31-46(32-23-38-18-27-44(28-19-38)35-41-12-6-2-7-13-41)33-24-39-20-29-45(30-21-39)36-42-14-8-3-9-15-42;;;/h1-21,25-30H,22-24,31-36H2;3*1H/q+3;;;/p-3 |
InChIキー |
OVVYOIFKVGBECL-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CCP(CCC3=CC=[N+](C=C3)CC4=CC=CC=C4)CCC5=CC=[N+](C=C5)CC6=CC=CC=C6.[Cl-].[Cl-].[Cl-] |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CCP(CCC3=CC=[N+](C=C3)CC4=CC=CC=C4)CCC5=CC=[N+](C=C5)CC6=CC=CC=C6.[Cl-].[Cl-].[Cl-] |
同義語 |
tris[2-(1-benzylpyridin-4-yl)ethyl]phosphane trichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



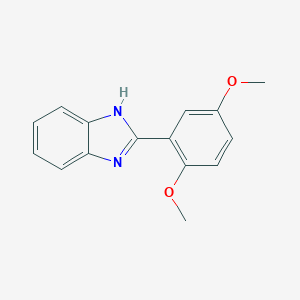
![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
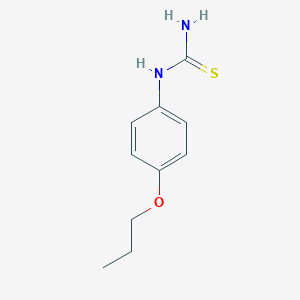
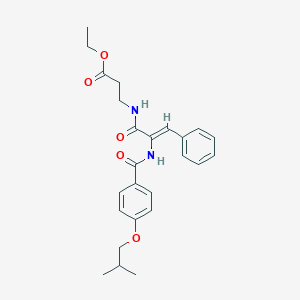
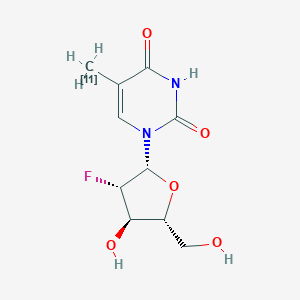
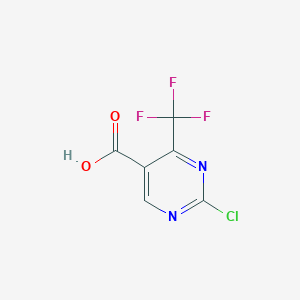
![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

